![molecular formula C23H16Cl2N2O4 B13589286 3-[1-(7-chloro-1,3-benzodioxol-5-yl)-2-nitroethyl]-2-(4-chlorophenyl)-1H-indole](/img/structure/B13589286.png)
3-[1-(7-chloro-1,3-benzodioxol-5-yl)-2-nitroethyl]-2-(4-chlorophenyl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-(7-chloro-1,3-dioxaindan-5-yl)-2-nitroethyl]-2-(4-chlorophenyl)-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
The synthesis of 3-[1-(7-chloro-1,3-dioxaindan-5-yl)-2-nitroethyl]-2-(4-chlorophenyl)-1H-indole typically involves multi-step organic reactions. The synthetic route may start with the preparation of the indole core, followed by the introduction of the chloro and nitro substituents. The dioxane moiety is then incorporated through a series of reactions involving appropriate reagents and catalysts. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The chloro substituents on the indole ring can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Cyclization: The dioxane moiety can undergo cyclization reactions to form more complex ring structures. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles.
科学的研究の応用
3-[1-(7-chloro-1,3-dioxaindan-5-yl)-2-nitroethyl]-2-(4-chlorophenyl)-1H-indole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: Its biological activity makes it a candidate for studying interactions with biological targets, such as enzymes and receptors.
Medicine: Potential therapeutic applications include antiviral, anticancer, and anti-inflammatory activities, given the known activities of indole derivatives.
Industry: It can be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 3-[1-(7-chloro-1,3-dioxaindan-5-yl)-2-nitroethyl]-2-(4-chlorophenyl)-1H-indole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The indole ring can bind to various receptors, influencing signaling pathways and biological processes. The exact pathways and targets depend on the specific biological context and the presence of other interacting molecules .
類似化合物との比較
Similar compounds include other indole derivatives with varying substituents. For example:
3-(2-nitroethyl)-2-phenyl-1H-indole: Lacks the dioxane moiety and has different biological activities.
3-[1-(7-chloro-1,3-dioxaindan-5-yl)-2-aminoethyl]-2-(4-chlorophenyl)-1H-indole: Features an amine group instead of a nitro group, leading to different chemical reactivity and biological interactions. The uniqueness of 3-[1-(7-chloro-1,3-dioxaindan-5-yl)-2-nitroethyl]-2-(4-chlorophenyl)-1H-indole lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C23H16Cl2N2O4 |
|---|---|
分子量 |
455.3 g/mol |
IUPAC名 |
3-[1-(7-chloro-1,3-benzodioxol-5-yl)-2-nitroethyl]-2-(4-chlorophenyl)-1H-indole |
InChI |
InChI=1S/C23H16Cl2N2O4/c24-15-7-5-13(6-8-15)22-21(16-3-1-2-4-19(16)26-22)17(11-27(28)29)14-9-18(25)23-20(10-14)30-12-31-23/h1-10,17,26H,11-12H2 |
InChIキー |
ULUJTGBEYPBPTM-UHFFFAOYSA-N |
正規SMILES |
C1OC2=C(O1)C(=CC(=C2)C(C[N+](=O)[O-])C3=C(NC4=CC=CC=C43)C5=CC=C(C=C5)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


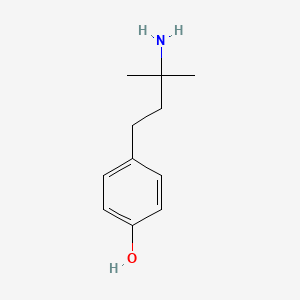
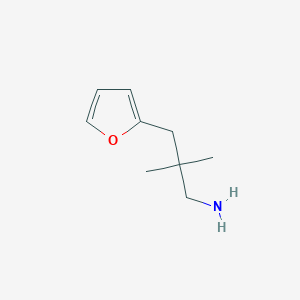
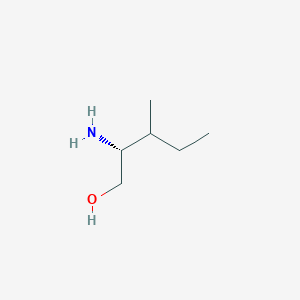

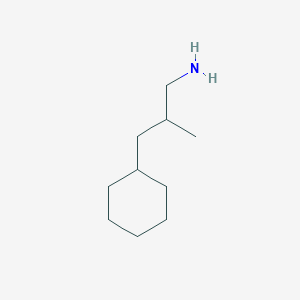
![2-[(2-Fluorophenyl)sulfanyl]ethan-1-aminehydrochloride](/img/structure/B13589230.png)
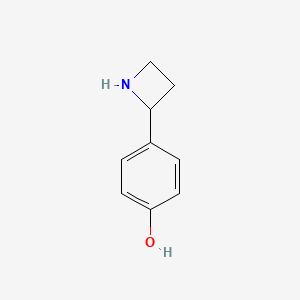

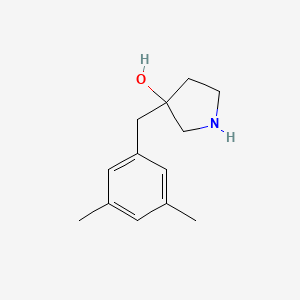
![4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-[3-(3-methyldiazirin-3-yl)propanoylamino]ethoxy]ethoxy]ethyl]-4-oxobutanamide](/img/structure/B13589246.png)
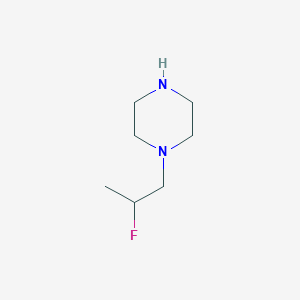
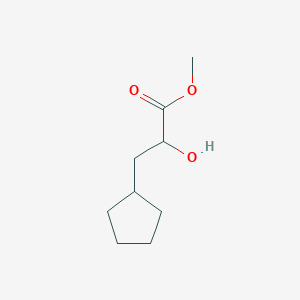
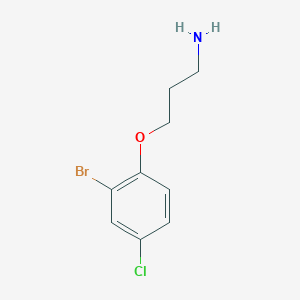
![rac-tert-butyl(1R,5S)-7,7-dimethyl-6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate,cis](/img/structure/B13589279.png)
